7-{phenyl[(pyridin-2-yl)amino]methyl}quinolin-8-ol

Botulinum neurotoxin Metalloprotease inhibition 8-Hydroxyquinoline SAR

7-{phenyl[(pyridin-2-yl)amino]methyl}quinolin-8-ol (also designated NSC84094 or 8-ol) is a synthetic 8-hydroxyquinoline (8-HQ) derivative prepared via the Betti reaction, bearing a phenyl(pyridin-2-ylamino)methyl substituent at the C7 position of the quinolin-8-ol scaffold. It belongs to the quinolinol class of metalloenzyme inhibitors, which has been extensively explored for botulinum neurotoxin (BoNT) light-chain inhibition, and has additionally been identified as a direct inhibitor of HMGB1-mediated caspase-11 signaling in sepsis models.

Molecular Formula C21H17N3O
Molecular Weight 327.4 g/mol
Cat. No. B2648910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-{phenyl[(pyridin-2-yl)amino]methyl}quinolin-8-ol
Molecular FormulaC21H17N3O
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4
InChIInChI=1S/C21H17N3O/c25-21-17(12-11-16-9-6-14-23-20(16)21)19(15-7-2-1-3-8-15)24-18-10-4-5-13-22-18/h1-14,19,25H,(H,22,24)
InChIKeyWHPVVFZPXKODBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-{phenyl[(pyridin-2-yl)amino]methyl}quinolin-8-ol (NSC84094) – Compound Identity and Core Pharmacological Class


7-{phenyl[(pyridin-2-yl)amino]methyl}quinolin-8-ol (also designated NSC84094 or 8-ol) is a synthetic 8-hydroxyquinoline (8-HQ) derivative prepared via the Betti reaction, bearing a phenyl(pyridin-2-ylamino)methyl substituent at the C7 position of the quinolin-8-ol scaffold [1]. It belongs to the quinolinol class of metalloenzyme inhibitors, which has been extensively explored for botulinum neurotoxin (BoNT) light-chain inhibition, and has additionally been identified as a direct inhibitor of HMGB1-mediated caspase-11 signaling in sepsis models [2][3]. The compound is in preclinical development (NCI/DTP repository, NSC84094) and is commercially available from multiple research-chemical suppliers at typical purities ≥95% .

Why Generic 8-Hydroxyquinoline Substitution Fails for 7-{phenyl[(pyridin-2-yl)amino]methyl}quinolin-8-ol


The 8-hydroxyquinoline scaffold accommodates diverse substitution patterns that profoundly alter target selectivity, potency, and pharmacological profile. The parent compound 8-hydroxyquinoline exhibits only weak BoNT/A inhibition (IC50 >30 µM), while halogenated analogs such as clioquinol and chloroxine reach IC50 values of ~1.4 µM [1]. The C7-substituted phenyl(pyridin-2-ylamino)methyl moiety in the target compound confers a distinct dual-target pharmacology—retaining BoNT/A inhibitory activity (IC50 ~1.5–2.2 µM) while uniquely acquiring the ability to bind HMGB1 and block caspase-11 signaling, a property absent in clioquinol, nitroxoline, and other halogenated or 5-substituted analogs [2][3]. Interchanging the target compound with a generic 8-HQ congener therefore loses the HMGB1/caspase-11 axis entirely and alters BoNT/A potency, making true functional substitution impossible.

Quantitative Differentiation Evidence: 7-{phenyl[(pyridin-2-yl)amino]methyl}quinolin-8-ol vs. Closest Analogs


BoNT/A Inhibitory Potency: Target Compound vs. Parent 8-Hydroxyquinoline and Halogenated Clinical Comparators

The target compound inhibits BoNT/A light chain with IC50 values ranging from 1.5 to 2.2 µM, representing a >20-fold improvement over the unsubstituted 8-hydroxyquinoline parent (IC50 >30 µM) and comparable potency to the FDA-approved halogenated 8-HQ drugs clioquinol (IC50 1.4 µM) and chloroxine (IC50 1.4 µM) [1][2]. Unlike clioquinol and chloroxine, however, the target compound achieves this potency without halogen substitution, relying instead on the C7 phenyl(pyridin-2-ylamino)methyl motif, which simultaneously enables the distinct HMGB1-targeting pharmacology described below.

Botulinum neurotoxin Metalloprotease inhibition 8-Hydroxyquinoline SAR

BoNT/A Inhibition: Target Compound vs. 2-Methyl Analog – Impact of C2 Substituent on Potency

The 2-methyl-substituted analog, 2-methyl-7-[phenyl(pyridin-2-ylamino)methyl]quinolin-8-ol, exhibits an IC50 of 700 nM (0.7 µM) against BoNT/A light chain, approximately 2–3-fold more potent than the target compound (IC50 1.5–2.2 µM) [1][2]. This indicates that C2 methylation enhances BoNT/A inhibitory potency; however, the 2-methyl analog has not been reported to possess HMGB1/caspase-11 inhibitory activity. The target compound thus represents a deliberate trade-off—~2-fold lower BoNT/A potency in exchange for a unique second pharmacology that is completely absent in the 2-methyl series.

Structure-activity relationship Quinolinol substitution BoNT/A inhibitor optimization

HMGB1/Caspase-11 Pathway Inhibition: A Unique Pharmacology Not Shared by Halogenated or 5-Substituted 8-Hydroxyquinolines

In a phenotypic screen using recombinant HMGB1 plus LPS in mouse peritoneal macrophages, the target compound (8-ol, NSC84094) was identified as a specific inhibitor of HMGB1-mediated caspase-11 signaling, directly binding HMGB1 and altering its secondary conformation to disrupt LPS delivery into the cytosol [1]. This mechanism is absent in clioquinol, nitroxoline, broxyquinoline, and other halogenated or 5-substituted 8-HQ analogs, which have not been reported to interact with HMGB1 or inhibit caspase-11. In an endotoxemic mouse model, intervention with the target compound significantly reduced IL-1α and IL-1β release and protected against caspase-11-mediated organ injury and lethality [1].

Sepsis Inflammasome HMGB1 Caspase-11 Endotoxemia

BoNT/F Inhibition: Comparative Ranking Among 8-Hydroxyquinoline Derivatives

In a targeted fragment-based screen against BoNT/F light chain, the target compound (NSC84094) displayed an IC50 of 17.39 ± 2.74 µM in an endopeptidase assay, placing it intermediate in potency between NSC1014 (IC50 14.91 ± 2.49 µM) and NSC1011 (IC50 30.47 ± 6.24 µM) [1]. This demonstrates that the target compound possesses cross-serotype BoNT inhibitory activity extending beyond BoNT/A to BoNT/F, albeit with reduced absolute potency compared to its BoNT/A activity. Neither clioquinol nor chloroxine have been reported with BoNT/F IC50 data in this assay system.

Botulinum neurotoxin type F 8-hydroxyquinoline Endopeptidase assay Biodefense

Selectivity Profile: JMJD7 Off-Target Activity Defines a Cautionary Selectivity Boundary

The target compound inhibits human JMJD7 (a JmjC-domain histone demethylase) with an IC50 of 31.6 µM (3.16E+4 nM), representing approximately 14–21-fold selectivity over its BoNT/A IC50 [1]. In contrast, the 2-methyl analog exhibits a BoNT/A IC50 of 0.7 µM and a reported JMJD7 IC50 of 0.9 µM (only ~1.3-fold selectivity) [2]. The target compound's wider selectivity window against this demethylase off-target may be advantageous in cellular or in vivo applications where JMJD7 inhibition could confound phenotypic readouts.

JMJD7 Demethylase Selectivity Off-target screening

Validated Application Scenarios for 7-{phenyl[(pyridin-2-yl)amino]methyl}quinolin-8-ol Based on Quantitative Differentiation Evidence


Dual-Mechanism Sepsis Research: Targeting the HMGB1–Caspase-11 Noncanonical Inflammasome Axis

The target compound is the only commercially available 8-hydroxyquinoline derivative with validated HMGB1 binding and caspase-11 pathway inhibition [1]. In endotoxemic mouse models, it reduces IL-1α/IL-1β release and protects against organ injury. Researchers studying noncanonical inflammasome activation, LPS-induced pyroptosis, or HMGB1-targeted sepsis therapeutics should use this compound as the primary small-molecule probe. Clioquinol, nitroxoline, and other 8-HQ analogs lack this pharmacology entirely and cannot serve as substitutes [1].

BoNT/A Inhibitor Screening with Reduced Epigenetic Off-Target Liability

For BoNT/A inhibitor programs requiring a non-halogenated quinolinol scaffold, the target compound provides IC50 values of 1.5–2.2 µM against BoNT/A light chain while maintaining >14-fold selectivity over the JMJD7 demethylase off-target [2][3]. This contrasts with the 2-methyl analog, which achieves slightly higher BoNT/A potency (IC50 0.7 µM) but with only ~1.3-fold JMJD7 selectivity, introducing a significant epigenetic confounding risk in cellular assays [4]. Researchers concerned with demethylase off-target effects in neuronal or immune cell models should select the target compound for its cleaner selectivity profile.

Cross-Serotype BoNT Inhibitor Discovery Programs (BoNT/A + BoNT/F)

The target compound demonstrates quantifiable activity against both BoNT/A (IC50 ~1.5–2.2 µM) and BoNT/F (IC50 17.39 ± 2.74 µM), making it a suitable reference compound for pan-serotype inhibitor discovery efforts [1][5]. Its BoNT/F potency is intermediate among the three most active 8-HQ derivatives tested (NSC1014 > NSC84094 > NSC1011), providing a benchmark for libraries aimed at optimizing F-serotype coverage [5].

Structure-Activity Relationship Studies on C7-Modified 8-Hydroxyquinoline Mannich Bases

As a Betti reaction product incorporating a phenyl(pyridin-2-ylamino)methyl group at C7, the target compound serves as a key scaffold for SAR exploration [6]. Its BoNT/A IC50 data (>20-fold improvement over unsubstituted 8-HQ) and HMGB1 activity provide a dual readout for optimization campaigns. Analogs with C2-methyl, C5-halogen, or alternative heteroaromatic amines can be benchmarked against the target compound's balanced dual-activity profile [2][6].

Quote Request

Request a Quote for 7-{phenyl[(pyridin-2-yl)amino]methyl}quinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.